molecular formula C15H14ClN3O2S2 B11263782 N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11263782
M. Wt: 367.9 g/mol
InChI Key: NLUXVDIXUVWXBG-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thiophene ring, a pyrazole ring, and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Thiophene Ring Formation: The thiophene ring can be introduced via a cross-coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide” would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.

    Thiophene-2-sulfonamide: A related compound with a similar thiophene-sulfonamide structure.

Uniqueness

“N-(2-chlorophenyl)-5-(3,4-dimethyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide” is unique due to its combination of a chlorophenyl group, a dimethyl-pyrazole ring, and a thiophene-sulfonamide structure. This unique combination may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C15H14ClN3O2S2

Molecular Weight

367.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H14ClN3O2S2/c1-9-10(2)17-18-15(9)13-7-8-14(22-13)23(20,21)19-12-6-4-3-5-11(12)16/h3-8,19H,1-2H3,(H,17,18)

InChI Key

NLUXVDIXUVWXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

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